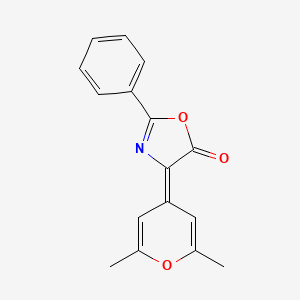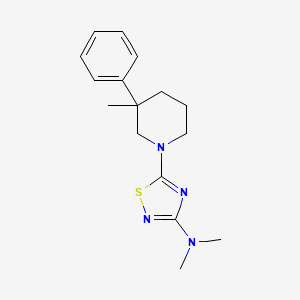
N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine
説明
N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine is a compound that has been synthesized and studied due to its interesting chemical and physical properties. The compound belongs to a class of heterocyclic compounds that are significant in various fields of chemistry due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to this compound involves condensation reactions, often utilizing starting materials such as 5-amino-1,2,4-triazoles and various aldehydes or ketones to introduce the furylmethylene group. For example, the condensation of a 3-substituted 5-amino-1,2,4-triazole with an N-cyanocarbonimidate yields triazolotriazines, a similar structural motif, under certain conditions (Caulkett et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds within this family, including this compound, can be analyzed through various spectroscopic methods like NMR, MS, and IR spectroscopy, as well as X-ray crystallography. These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions (Caulkett et al., 1995).
科学的研究の応用
Synthesis and Characterization
- Ni(II) and Zn(II) Schiff Base Complexes : N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine has been used in the synthesis of Schiff base complexes with Ni(II) and Zn(II). These complexes were characterized using various spectroscopic methods and thermal studies, revealing their stability and potential applications in materials science (Patel & Patel, 2020).
Applications in Coordination Chemistry
- One-Dimensional Chain-Like Ag(I) Complex : This compound has been used to form a one-dimensional chain-like Ag(I) complex, displaying interesting structural and fluorescence properties, relevant for material science and coordination chemistry applications (Sun et al., 2010).
Corrosion Inhibition and Biological Activity
- Triazole Schiff Base Derivatives : Derivatives of this compound have been synthesized and assessed for their corrosion inhibition properties and biological activity. These findings indicate potential applications in corrosion protection and pharmaceutical research (Hassan et al., 2019).
Synthesis of Heterocycles
- Regioselective Synthesis of 1,2,4-Triazoles : The compound has been used in a novel synthesis method for 1,2,4-triazoles, indicating its role in facilitating efficient and environmentally friendly synthetic routes for producing important heterocycles (Thorve et al., 2023).
Industrial Applications
- Industrial Use of Amino-1,2,4-Triazoles : this compound is part of the broader family of 1,2,4-triazoles, which have significant industrial applications in agriculture, medicine, and material science (Nazarov et al., 2022).
Photochemical Properties
- Photophysical Properties Study : Its derivatives have been synthesized and evaluated for their photochemical properties, suggesting potential applications in optical materials and medicinal chemistry (Guo et al., 2021).
特性
IUPAC Name |
1-(furan-2-yl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-2-7(12-3-1)4-10-11-5-8-9-6-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWDENLECZLBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5651351.png)
![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5651391.png)
![1-{4-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5651395.png)

![7-fluoro-3-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5651428.png)
![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651441.png)


![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B5651450.png)

![2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651462.png)